![molecular formula C15H9FN4S B2909303 3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874463-96-4](/img/structure/B2909303.png)
3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
“3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a compound with the molecular formula C15H9FN4S . It is nearly planar, with respect to the [1,2,4]-triazolo [3,4- b ] [1,3,4]thiadiazole system . The fluorophenyl ring (C10—C15) form dihedral angles of 2.55 (6)° and the phenyl ring (C1—C6) form dihedral angles of 3.83 (3)° .
Molecular Structure Analysis
The crystal structure of the compound is orthorhombic, Pna 2 1 (no. 33), with a = 18.9361 (2) Å, b = 11.5248 (1) Å, c = 6.0142 (1) Å, V = 1312.52 (3) Å 3, Z = 4, Rgt(F) = 0.0263, wRref(F2) = 0.0706, T = 100 K .Scientific Research Applications
Antifungal Activity
This compound has been extensively applied in antifungal agents. Derivatives of 1,2,4-triazole have shown significant potential in inhibiting fungal growth and are being explored for their efficacy against various fungal pathogens .
Antitumor Activity
Research indicates that 1,2,4-triazole derivatives exhibit antitumor properties. They are being studied for their potential to inhibit the proliferation of cancer cells and could be used in the treatment of different types of cancers .
Antibacterial Activity
The antibacterial properties of 1,2,4-triazole derivatives are also well-documented. These compounds are being synthesized and tested against a range of bacterial infections .
Antiviral Activity
These derivatives have shown promise as antiviral agents. They are part of ongoing research to develop new treatments for viral infections .
Herbicidal Properties
The herbicidal application of 1,2,4-triazole derivatives is another area of interest. They are being explored for their potential use in controlling unwanted plant growth .
Insecticidal Properties
Lastly, these compounds have been used as insecticidal agents. Their effectiveness in pest control is being investigated to develop safer and more efficient insecticides .
Mechanism of Action
Target of Action
The primary target of 3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is Shikimate dehydrogenase . This enzyme is essential for the biosynthesis of the chorismate end product and is a promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .
Mode of Action
The compound interacts with its target, Shikimate dehydrogenase, by inhibiting its activity . This interaction results in the disruption of the biosynthesis of the chorismate end product, which is crucial for the survival and proliferation of certain microorganisms .
Biochemical Pathways
The inhibition of Shikimate dehydrogenase affects the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in microorganisms . The downstream effects of this inhibition include the disruption of protein synthesis and the growth of the microorganisms .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of fluorine, which can enhance the lipophilicity and thus the absorption of the compound .
Result of Action
The result of the compound’s action is the inhibition of the growth of microorganisms, such as Mycobacterium tuberculosis . This is due to the disruption of the shikimate pathway and the subsequent effects on protein synthesis .
Future Directions
The development of low-toxicity and high-efficiency fungicides has become an increasingly important research direction . Natural products have proven to be an important source of new pesticide research and development due to their structural diversity, target specificity, unique mechanism, and low risk of drug resistance .
properties
IUPAC Name |
3-(2-fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4S/c16-12-9-5-4-8-11(12)13-17-18-15-20(13)19-14(21-15)10-6-2-1-3-7-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTSQNHMWMOXNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
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